H-Gly-Gly-Glu-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

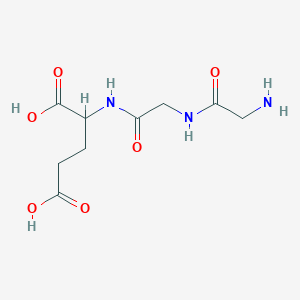

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-3-6(13)11-4-7(14)12-5(9(17)18)1-2-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZQTNZPCUARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318711 |

Source

|

| Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-05-4 |

Source

|

| Record name | NSC334192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of H-Gly-Gly-Glu-OH

The following is an in-depth technical guide regarding the physicochemical properties of the tripeptide H-Gly-Gly-Glu-OH.

Executive Summary

The tripeptide H-Gly-Gly-Glu-OH (Glycyl-Glycyl-Glutamic acid) represents a model acidic peptide often utilized in investigating peptide bond effects on ionization behavior. Precise knowledge of its dissociation constants (

This guide provides a definitive structural analysis, quantitative physicochemical data derived from experimental tripeptide consensus, and a validated protocol for potentiometric determination.

Structural & Theoretical Analysis

Chemical Architecture

The peptide consists of three amino acid residues linked by amide bonds.[1] It possesses three distinct ionizable groups that dictate its charge state across the pH scale:

-

N-terminal

-Amino Group (Gly1): A weak base. -

C-terminal

-Carboxyl Group (Glu3): A relatively strong weak acid. -

Side-chain

-Carboxyl Group (Glu3): A weak acid.

The formation of peptide bonds significantly alters the

Ionization Equilibrium Diagram

The following diagram illustrates the sequential deprotonation events governing the peptide's charge state.

Figure 1: Stepwise ionization equilibrium of H-Gly-Gly-Glu-OH. The isoelectric point (pI) exists where the Zwitterionic form predominates.

Quantitative Parameters

Based on experimental datasets for glycyl-peptides and glutamic acid-containing tripeptides (specifically the "GGG" and "EEE" series data from potentiometric studies), the following values are established for H-Gly-Gly-Glu-OH.

Dissociation Constants ( )

| Ionizable Group | Type | Typical Free AA | Peptide Adjusted | Structural Cause of Shift |

| Acidic | ~2.19 (Glu) | 3.22 ± 0.05 | Inductive effect of peptide bond removes electron density, stabilizing the acid form. | |

| Acidic | ~4.25 (Glu) | 4.25 ± 0.10 | Minimal shift; side chain is distal to the peptide backbone. | |

| Basic | ~9.60 (Gly) | 8.10 ± 0.10 | Amide bond proximity reduces electron density on nitrogen, increasing acidity. |

Isoelectric Point ( ) Calculation

The isoelectric point is the pH at which the net charge is zero. For an acidic peptide like Gly-Gly-Glu, the neutral zwitterion exists between the deprotonation of the two carboxyl groups.

Charge Distribution Profile

| pH Environment | Dominant Species Charge | Solubility Prediction |

| pH 2.0 | +1 (Cationic) | High (Soluble) |

| pH 3.74 (pI) | 0 (Neutral) | Minimum (Aggregation Risk) |

| pH 7.4 (Physiological) | -1.9 (Anionic) | High (Soluble) |

Experimental Methodology: Potentiometric Titration

While computational predictions are useful, experimental validation via potentiometric titration is the "Gold Standard" for regulatory submission. The following protocol is designed for high-precision determination using a glass electrode system.

Reagents & Equipment[2][3]

-

Analyte: >5 mg H-Gly-Gly-Glu-OH (High purity >95%).

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Background Electrolyte: 0.1 M KCl (To maintain constant ionic strength).

-

Acidifier: 0.1 M HCl.

-

Inert Gas: High-purity Nitrogen or Argon (to prevent

absorption). -

Instrumentation: Automated Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a micro-glass electrode.

Validated Workflow

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Processing Logic

-

Bjerrum Plot: Calculate the average number of protons bound per molecule (

) at each pH. -

Inflection Points: The first derivative (

) maxima correspond to the equivalence points. -

Calculation:

-

The region between

and -

The region between

and -

The region between

and

-

Applications in Drug Development

-

Formulation Stability: Formulations should be buffered at pH values at least 1-2 units away from the pI (3.74) to ensure electrostatic repulsion prevents aggregation. A pH of 6.0-7.0 is ideal for this peptide.

-

Ion Exchange Chromatography (IEX):

-

Cation Exchange (CEX): Bind at pH < 3.0 (Net charge +1).

-

Anion Exchange (AEX): Bind at pH > 5.0 (Net charge -1 to -2).

-

-

Solubility: The peptide is highly soluble at physiological pH (7.4) due to a substantial net negative charge (~ -2).

References

-

Measurement and modeling of the acid dissociation constants of tripeptides. Source: Dalton Transactions (RSC), Khoury et al. Context: Provides the foundational dataset for tripeptide ionization behavior (GGG, EEE series) used to derive the adjusted constants. URL:[Link]

-

Potentiometric Titration Protocol for Peptides. Source: Pion Inc. / Vertex AI Search Results Context: Standard operating procedures for determining pI and pKa of small peptides via potentiometry. URL:[Link] (General Methodology Reference)

-

Amino Acid pKa and pI Values. Source: University of Calgary / LibreTexts Context: Standard reference values for free amino acid side chains used as baselines for peptide calculations. URL:[Link]

Sources

Topic: The Biological Significance of Glycyl-Glycyl-Glutamic Acid in Metabolic Pathways: A Framework for Investigation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

While the metabolic roles of individual amino acids are well-established, the specific biological significance of many small peptides, such as the tripeptide Glycyl-Glycyl-Glutamic acid (Gly-Gly-Glu), remains largely uncharacterized. This guide moves beyond a simple literature review to establish a comprehensive framework for investigating the metabolic fate and potential bioactivity of this and similar uncharacterized tripeptides. Drawing from established principles of peptide absorption, catabolism, and the known metabolic functions of its constituent amino acids—glycine and glutamic acid—we outline the predicted metabolic pathways for Gly-Gly-Glu. More importantly, we provide a detailed, actionable roadmap for its empirical study, from initial detection and quantification using mass spectrometry to functional assays designed to probe its hypothesized roles in metabolic signaling and cellular bioenergetics. This document serves as a technical whitepaper for researchers aiming to elucidate the function of novel oligopeptides in complex biological systems.

Introduction: The Rationale for Investigating Small Peptides

Small peptides, comprising 2-50 amino acid residues, are increasingly recognized not merely as intermediates of protein turnover but as potent signaling molecules and metabolic regulators in their own right.[1] Unlike free amino acids, tripeptides are absorbed from the small intestine with high efficiency via specialized transporters like Peptide Transporter 1 (PEPT1), suggesting a conserved biological importance.[2] While certain tripeptides, such as Glutathione (GSH), have been studied extensively, the vast majority, including Glycyl-Glycyl-Glutamic acid, represent a significant gap in our understanding of metabolic networks.

Gly-Gly-Glu is composed of two glycine residues and one glutamic acid residue. These amino acids are central to cellular metabolism:

-

Glycine (Gly): The simplest amino acid, glycine is a precursor for proteins (especially collagen), purines, and the critical antioxidant glutathione.[3][4][5] It also functions as an inhibitory neurotransmitter in the central nervous system.[3]

-

Glutamic Acid (Glu): A primary excitatory neurotransmitter, glutamate is a pivotal node in nitrogen metabolism and serves as a direct anaplerotic source for the Krebs cycle (TCA cycle) via its conversion to α-ketoglutarate.[6][7][8]

This guide will use Gly-Gly-Glu as a model to explore the predicted metabolic pathways and propose a rigorous experimental workflow to validate its biological significance.

Predicted Metabolic Fate of Glycyl-Glycyl-Glutamic Acid

The metabolic journey of an ingested or endogenously produced tripeptide can be predicted based on the known functions of gastrointestinal and cellular enzymes.

Absorption and Systemic Distribution

Following ingestion, Gly-Gly-Glu is expected to be absorbed intact in the small intestine by the high-capacity, low-affinity PEPT1 transporter located on the apical membrane of enterocytes.[2] Once inside the enterocyte, it faces two potential fates:

-

Intracellular Hydrolysis: Cleavage by cytosolic peptidases into its constituent amino acids, which then enter the portal circulation.

-

Basolateral Transport: Transport into the portal vein intact, allowing for systemic distribution.

The relative contribution of these pathways determines the bioavailability of the intact tripeptide to peripheral tissues.

Enzymatic Catabolism

The primary catabolic pathway for Gly-Gly-Glu is enzymatic hydrolysis of its peptide bonds. This is likely mediated by a variety of cellular peptidases. The degradation would proceed via a step-wise cleavage, releasing its constituent amino acids for entry into their respective metabolic pools.

The degradation of Gly-Gly-Glu releases two molecules of glycine and one molecule of glutamic acid, which are then available to participate in a wide array of metabolic processes.

Caption: Predicted enzymatic breakdown of Gly-Gly-Glu.

Hypothesized Biological Roles and Signaling Functions

Beyond serving as a source of amino acids, the intact Gly-Gly-Glu tripeptide may possess intrinsic biological activity.

Modulation of Enteroendocrine Signaling

Recent studies have shown that specific tripeptide sequences can act as signaling molecules in the gut, stimulating enteroendocrine L-cells to release key metabolic hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[9][10] These hormones are critical regulators of glucose homeostasis and appetite. It is plausible that Gly-Gly-Glu could interact with cell surface receptors on these cells, triggering downstream signaling cascades that modulate metabolic function.

Contribution to Central Metabolic Pathways

Once catabolized, the constituent amino acids of Gly-Gly-Glu directly fuel core metabolic pathways.

| Amino Acid | Key Metabolic Contributions |

| Glycine | - Glutathione Synthesis: Provides the C-terminal residue for this essential antioxidant.[3] - Purine Synthesis: The entire glycine molecule is incorporated into the purine ring structure.[5] - One-Carbon Metabolism: Serves as a major source of one-carbon units for methylation reactions.[4] |

| Glutamic Acid | - TCA Cycle Anaplerosis: Converted to α-ketoglutarate by glutamate dehydrogenase or aminotransferases, replenishing TCA cycle intermediates.[8][11] - Neurotransmission: Acts as the primary excitatory neurotransmitter in the CNS.[7] - Nitrogen Shuttle: Plays a central role in transporting nitrogen between tissues.[12] |

The diagram below illustrates how the breakdown products of Gly-Gly-Glu integrate into central cellular metabolism.

Caption: A three-phase workflow for investigating Gly-Gly-Glu.

Phase 1: Quantitative Bioanalysis via LC-MS/MS

The foundational step is to develop a sensitive and specific method for detecting and quantifying Gly-Gly-Glu in complex biological matrices like plasma, urine, and tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. [13][14] Protocol 1: Quantification of Gly-Gly-Glu in Human Plasma

-

Sample Preparation (Protein Precipitation & SPE):

-

To 100 µL of plasma, add 300 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., Gly-Gly-[¹³C₅, ¹⁵N]-Glu).

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new tube. For increased cleanliness, perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to selectively retain and elute the tripeptide. [14] * Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient from 2% to 30% Mobile Phase B over 5 minutes to resolve the polar tripeptide from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Gly-Gly-Glu: Precursor ion (Q1) -> Product ion (Q3)

-

Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

-

-

Rationale: The specific mass-to-charge ratio (m/z) of the parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is selected in the third quadrupole (Q3). This highly selective process ensures accurate quantification free from matrix interferences.

-

| Parameter | Typical Setting | Rationale |

| Ion Source | ESI+ | Peptides readily form positive ions by protonation of amine groups. |

| Collision Energy | Optimized per peptide | Tuned to achieve optimal fragmentation of the peptide bond for a stable product ion. |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |

Phase 2: Elucidating Metabolic Fate with Stable Isotopes

To confirm the predicted catabolic pathway, cells or animal models can be administered stable isotope-labeled Gly-Gly-Glu. The appearance of the label in downstream metabolites can be tracked over time using LC-MS/MS.

Experimental Design:

-

Synthesize Gly-Gly-Glu with heavy isotopes (e.g., ¹³C and/or ¹⁵N) at specific positions.

-

Administer the labeled tripeptide to an in vitro cell culture system (e.g., Caco-2 cells for absorption studies) or in vivo (e.g., via oral gavage to rodents).

-

Collect samples (cell lysates, media, plasma, tissues) at various time points.

-

Analyze samples using LC-MS/MS, monitoring for the appearance of labeled Glycine, Glutamic acid, and other potential metabolites (e.g., α-ketoglutarate). This provides definitive evidence of the peptide's absorption, breakdown, and entry into metabolic pools.

Phase 3: Functional Characterization

To test the hypothesis that Gly-Gly-Glu has signaling activity, targeted in vitro assays are essential.

Protocol 2: In Vitro GLP-1 Secretion Assay

-

Cell Model: Use a human enteroendocrine cell line, such as NCI-H716 or murine GLUTag cells, which are known to secrete GLP-1.

-

Cell Culture: Culture cells to 80-90% confluency in appropriate media.

-

Assay Procedure:

-

Wash cells gently with a basal salt solution (e.g., Krebs-Ringer buffer).

-

Pre-incubate in the same buffer for 1-2 hours to establish a baseline secretion rate.

-

Replace the buffer with treatment solutions:

-

Vehicle Control (buffer only)

-

Positive Control (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Gly-Gly-Glu (at a range of concentrations, e.g., 1 µM to 1 mM)

-

-

Incubate for a defined period (e.g., 2 hours).

-

-

Sample Collection & Analysis:

-

Collect the supernatant from each well.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

-

Data Interpretation: A significant increase in GLP-1 secretion in the Gly-Gly-Glu treated wells compared to the vehicle control would provide strong evidence for its role as a signaling molecule in the gut.

Conclusion and Future Directions

While Glycyl-Glycyl-Glutamic acid itself is an uncharacterized molecule, its constituent amino acids are foundational to cellular life. This guide puts forth the hypothesis that Gly-Gly-Glu is more than just a source of amino acids; it may function as a bioactive signaling molecule before its inevitable catabolism. The true biological significance of this tripeptide can only be uncovered through rigorous, systematic investigation. The experimental framework provided here—combining advanced analytical chemistry with targeted functional biology—offers a clear and robust path forward. Elucidating the roles of this and other small peptides will undoubtedly reveal new layers of complexity in metabolic regulation, potentially uncovering novel targets for therapeutic development in areas such as metabolic syndrome, diabetes, and neurological disorders.

References

A consolidated list of all sources cited within this document, with clickable URLs for verification.

- Benchchem. (n.d.). An In-depth Technical Guide on the Gamma-Glutamyl Cycle and its Relation to Dipeptide Synthesis. BenchChem.

- Brain and Body Foundation. (n.d.). How Tripeptide May Influence Human Weight Loss and Metabolism.

- Naturally Fit. (n.d.). What Tripeptide Weight Loss Means for Your Metabolism.

- WALMI. (2026, January 26). Unlock Your Best Body: How Tripeptide Weight Loss Works.

- Hipismo.Net. (2025, December 28). What Science Says About Tripeptide for Weight Loss and Metabolism.

- Scilit. (n.d.). On the Function of the γ‐Glutamyl Cycle in the Transport of Amino Acids and Peptides.

- gp. (2019, August 17). γ-Glutamyl Cycle Glutathione (GSH).

- EVI Clinic. (2026, January 19). How Tripeptide Weight Loss Works: Science Behind the Claims.

- YouTube. (2014, October 14). Gamma-glutamyl transpeptidase.

- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glut

- N'JOY Biochemistry. (2022, April 11). 15: Glycine Metabolism | Amino Acid Metabolism |Biochemistry. YouTube.

- Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological M

- Creative Proteomics. (n.d.). Glycine Metabolism Overview.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).

- A pathway map of glutam

- Wikipedia. (n.d.). Amino acid.

- PrepLadder. (2024, March 26). Glutamic Acid: Synthesis, Pathways, Receptors, Uses And Conditions.

- PubChem - NIH. (n.d.). Glycyl-L-glutamic acid | C7H12N2O5 | CID 99278.

- Waters. (2018, March 21). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. YouTube.

- ScienceDaily. (2012, May 25). New clues about cancer cell metabolism: Smallest amino acid, glycine, implicated in cancer cell proliferation.

- Wikipedia. (n.d.). Copper peptide GHK-Cu.

- Differences in postingestive metabolism of glutamate and glycine between C57BL/6ByJ and 129P3/J mice. (n.d.). PMC - NIH.

- Synthesis of isotopically labelled glycyl‐L‐prolyl‐L‐glutamic acid (Glypromate®) and derivatives. (2006).

- Ninja Nerd. (2017, May 29). Amino Acid Metabolism. YouTube.

- Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. (n.d.). PMC.

- Google Patents. (n.d.). CN104628818A - A kind of synthetic method of glutamic acid dipeptide.

- Reactome Pathway Database. (n.d.). Glyoxylate metabolism and glycine degradation.

- Gly-Leu instead of€Gly promoted the proliferation and protein synthesis of€chicken intestinal epithelial cells. (2023). Czech Journal of Animal Science.

- Boster Bio. (n.d.). Glutamine Metabolism Pathway.

- NCERT. (n.d.). Biomolecules.

- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI.

- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- The role of glutamate and glutamine metabolism and related transporters in nerve cells. (2024). PMC.

- Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical w

- Amino Acids Rather than Glucose Account for the Majority of Cell Mass in Proliferating Mammalian Cells. (n.d.). DSpace@MIT.

- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv.

- Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation.

- Cellular Localization of Glutamate and Glutamine Metabolism and Transport Pathways in the R

Sources

- 1. naturallyfit.com [naturallyfit.com]

- 2. krd.eviclinic.ru [krd.eviclinic.ru]

- 3. m.youtube.com [m.youtube.com]

- 4. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 5. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepladder.com [prepladder.com]

- 8. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainandbodyfoundation.org [brainandbodyfoundation.org]

- 10. hipismo.net [hipismo.net]

- 11. bosterbio.com [bosterbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Glu-OH

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications.[1][2] This document provides a comprehensive guide to the synthesis of the tripeptide H-Gly-Gly-Glu-OH using the widely adopted Fmoc/tBu strategy.[1] We delve into the rationale behind the selection of resins, protecting groups, and coupling reagents, offering a detailed, step-by-step protocol from resin preparation to final peptide cleavage and purification. This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical insights necessary for the successful synthesis of this peptide.

Introduction to Solid-Phase Peptide Synthesis

SPPS, a technique pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[3] This methodology simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[2] The most prevalent approach in modern SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[1] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups, which are only removed during the final cleavage from the resin.[4]

The synthesis of H-Gly-Gly-Glu-OH, a simple tripeptide, serves as an excellent model for illustrating the fundamental principles and workflow of Fmoc-based SPPS. This guide will detail the synthesis on a Wang resin, which is designed to yield a C-terminal carboxylic acid upon cleavage.[5][6]

Strategic Considerations for H-Gly-Gly-Glu-OH Synthesis

The successful synthesis of any peptide requires careful planning regarding the choice of solid support, protecting groups for the constituent amino acids, and the activation method for promoting peptide bond formation.

Choice of Solid Support: Wang Resin

For the synthesis of a peptide with a C-terminal carboxylic acid, such as H-Gly-Gly-Glu-OH, the Wang resin is a standard and effective choice.[5][6] The p-alkoxybenzyl alcohol linker of the Wang resin forms an ester bond with the first amino acid. This linkage is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA), yielding the desired C-terminal carboxyl group.[6][7]

Amino Acid Derivatives and Protecting Groups

To ensure the correct sequence and prevent unwanted side reactions, specific protecting groups are employed for the α-amino group and the side chain of glutamic acid.

-

Fmoc-Gly-OH : As glycine has no side chain, only the α-amino group requires protection. The Fmoc group is used for this purpose.

-

Fmoc-Glu(OtBu)-OH : Glutamic acid possesses a carboxylic acid in its side chain, which must be protected to prevent it from reacting during the coupling steps. The tert-butyl (OtBu) ester is a common choice for this protection.[8][9] It is stable to the basic conditions of Fmoc deprotection but is cleaved by the final TFA treatment, regenerating the carboxylic acid side chain.[8][9]

Coupling Reagents

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free N-terminal amine of the resin-bound peptide requires an activating agent. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, are effective for this purpose.[10] Alternatively, aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid coupling agents.[11][12][13] For this protocol, we will utilize HATU, which is known for its high coupling efficiency and low rates of racemization.[12]

Experimental Protocol

This protocol outlines the manual synthesis of H-Gly-Gly-Glu-OH on a 0.1 mmol scale. All manipulations should be performed in a fume hood with appropriate personal protective equipment. The quality of N,N-dimethylformamide (DMF) is critical; use amine-free, peptide synthesis-grade DMF for all steps.[5]

Materials and Reagents

| Reagent/Material | Purpose |

| Wang Resin (pre-loaded with Fmoc-Glu(OtBu)-OH) | Solid support with the first amino acid |

| Fmoc-Gly-OH | Second amino acid to be coupled |

| Fmoc-Glu(OtBu)-OH | First amino acid (if not using pre-loaded resin) |

| Piperidine | Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Main solvent |

| Dichloromethane (DCM) | Solvent for resin swelling and washing |

| HATU | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |

| Trifluoroacetic acid (TFA) | Cleavage from resin |

| Triisopropylsilane (TIS) | Scavenger for cleavage |

| Deionized Water | Scavenger for cleavage |

| Cold Diethyl Ether | Peptide precipitation |

Synthesis Workflow Diagram

Caption: Workflow for the SPPS of H-Gly-Gly-Glu-OH.

Step-by-Step Protocol

Note: This protocol assumes starting with Fmoc-Glu(OtBu)-Wang resin. If starting with Wang resin, the first step would be to load Fmoc-Glu(OtBu)-OH onto the resin.

Resin Preparation:

-

Place the Fmoc-Glu(OtBu)-Wang resin (0.1 mmol) in a fritted syringe reaction vessel.

-

Swell the resin by adding DMF (5 mL) and agitating for 30 minutes.[1][3] Drain the solvent.

Cycle 1: Coupling of the first Glycine

-

Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a fresh 5 mL portion of the piperidine solution for 10 minutes.[14][15] This two-step deprotection ensures complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly by adding 5 mL of DMF, agitating for 30 seconds, and draining. Repeat this wash step five times to ensure all residual piperidine is removed.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (2 mL).

-

Add DIPEA (6 eq., 0.6 mmol) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Cycle 2: Coupling of the second Glycine

-

Fmoc Deprotection: Repeat the deprotection step as described in Cycle 1, step 1.

-

Washing: Repeat the washing step as described in Cycle 1, step 2.

-

Amino Acid Activation and Coupling: Repeat the activation and coupling procedure as described in Cycle 1, step 3, using Fmoc-Gly-OH.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Final Deprotection and Washing:

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Cycle 1, step 1, to expose the N-terminal amine of the final glycine.

-

Final Washes: Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL).

-

Drying: Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage and Deprotection

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. This procedure must be performed in a certified fume hood while wearing appropriate safety gear.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[7] TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of the OtBu protecting group, preventing side reactions.

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the cleavage mixture to separate the resin beads, collecting the TFA solution containing the peptide.

-

Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[16]

-

-

Precipitation:

-

In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

-

Slowly add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[7][16]

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

-

Collection:

-

Centrifuge the suspension to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again.

-

Dry the peptide pellet under vacuum.

-

Purification and Characterization

The crude synthetic peptide will contain impurities such as deletion sequences and products of side reactions. Therefore, purification is necessary to obtain a high-purity product.[17]

Purification by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[17][18] It separates peptides based on their hydrophobicity.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the HPLC column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B.

-

Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide by verifying its molecular weight.[19][20][21]

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Expected Mass: The theoretical monoisotopic mass of H-Gly-Gly-Glu-OH (C9H15N3O6) is 261.0961 Da. The observed mass should correspond to this value.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of the tripeptide H-Gly-Gly-Glu-OH using Fmoc-based SPPS. By understanding the rationale behind each step, from the choice of resin and protecting groups to the conditions for coupling and cleavage, researchers can confidently apply these principles to the synthesis of this and other peptides. The described methods for purification and characterization are essential for ensuring the final product meets the high standards required for scientific research and development.

References

-

Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

-

A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. PMC. [Link]

-

Cleavage from Wang Resin. Aapptec Peptides. [Link]

-

Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Muriel Amblard, Jean-Alain Fehrentz, Jean Martinez, and Gilles Subra. [Link]

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera. [Link]

-

Advancements in Synthetic Peptide Characterization Technologies. ResolveMass. [Link]

-

Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

-

Purification of Synthetic Peptides by High Performance Liquid Chromatography. Springer Nature Experiments. [https://experiments.springernature.com/protocol/purification-of-synthetic-peptides-by-high-performance-liquid-chromatography/s40510-015-0106-7]([Link] chromatography/s40510-015-0106-7)

-

Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

-

The Role of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

-

HPLC Analysis and Purification of Peptides. PMC. [Link]

-

TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

-

Synthesis of tripeptides on solid support in flow by Baxendale et al. ResearchGate. [Link]

-

(PDF) A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. ResearchGate. [Link]

-

Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Publications. [Link]

-

Fmoc-Glu(OtBu)-OH; CAS C24H27NO6. Aapptec Peptides. [Link]

-

Fmoc-Glu(OtBu)-OH. CEM Corporation. [Link]

- Synthesis method of amino-protecting glycine dipeptidase derivant.

-

Fmoc-Gly-OH. CEM Corporation. [Link]

-

H-Gly-Gly-Glu-OH peptide. NovoPro Bioscience. [Link]

- Production of peptides containing poly-gly sequences using fmoc chemistry.

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. bachem.com [bachem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. lcms.cz [lcms.cz]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 21. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Note: High-Resolution Purification of the Acidic Tripeptide Gly-Gly-Glu using Advanced HPLC Methodologies

Abstract

This comprehensive guide details robust high-performance liquid chromatography (HPLC) methods for the purification of the acidic tripeptide Glycyl-glycyl-glutamic acid (Gly-Gly-Glu). Due to its hydrophilic and anionic nature, this peptide presents unique challenges for retention and resolution in conventional chromatography. We provide an in-depth analysis of chromatographic principles, from reversed-phase (RP-HPLC) with ion-pairing agents to orthogonal ion-exchange (IEX) techniques. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, method development strategies, and advanced troubleshooting to achieve high-purity Gly-Gly-Glu for downstream applications.

Introduction: The Challenge of Purifying Gly-Gly-Glu

The tripeptide Gly-Gly-Glu is a small, polar molecule characterized by a C-terminal glutamic acid residue. This residue imparts a net negative charge at neutral and basic pH, classifying it as an acidic peptide. While chemically simple, its purification from crude synthetic mixtures is non-trivial. The primary challenges include:

-

Poor Retention in Reversed-Phase: The high polarity of Gly-Gly-Glu leads to weak interaction with hydrophobic stationary phases (like C18), causing it to elute near the void volume, poorly separated from other polar impurities.[1][2]

-

Co-elution of Similar Impurities: Synthetic byproducts, such as deletion sequences (Gly-Glu) or truncated peptides, may have very similar hydrophobicities, making separation difficult.[3]

-

Peak Tailing: The free carboxyl group on glutamic acid can interact with residual silanols on silica-based columns, leading to asymmetric, tailing peaks and reduced resolution.[4]

Addressing these challenges requires a carefully designed purification strategy that enhances retention and exploits multiple physicochemical properties of the peptide.

Chromatographic Principles and Method Selection

The selection of an appropriate HPLC method is paramount for the successful purification of Gly-Gly-Glu. The choice depends on the required purity, sample complexity, and available instrumentation.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Technique

RP-HPLC separates molecules based on their hydrophobicity.[5][6] While seemingly counterintuitive for a hydrophilic peptide, it remains the most common and powerful technique when properly optimized.

The Role of Ion-Pairing Agents: To overcome poor retention, acidic mobile phase modifiers, known as ion-pairing agents, are essential. Trifluoroacetic acid (TFA) is the most common choice.[3][7] TFA serves multiple functions:

-

Suppresses Ionization: At a low pH (~2), the carboxyl group of glutamic acid is protonated, neutralizing its negative charge and reducing undesirable ionic interactions with the stationary phase.[8]

-

Forms Ion Pairs: The trifluoroacetate anion pairs with positively charged amino groups on the peptide, effectively increasing the peptide's overall hydrophobicity and enhancing its retention on the C18 column.[9][10]

-

Improves Peak Shape: By masking silanol groups on the silica matrix, TFA minimizes secondary interactions that cause peak tailing.[11]

While effective, TFA can cause ion suppression in mass spectrometry (MS).[10] For LC-MS applications, formic acid (FA) is a common alternative, though it is a weaker ion-pairing agent and may result in less retention and broader peaks compared to TFA.[9]

Anion-Exchange Chromatography (AEX): An Orthogonal Approach

Ion-exchange chromatography (IEX) separates molecules based on their net charge.[5][12] For an acidic peptide like Gly-Gly-Glu, AEX is an ideal orthogonal technique to RP-HPLC.[13] In AEX, a positively charged stationary phase is used. At a mobile phase pH above the isoelectric point (pI) of Gly-Gly-Glu, the peptide will be negatively charged and bind to the column. Elution is achieved by increasing the concentration of a competing salt (e.g., NaCl) in the mobile phase.[14]

AEX is particularly powerful for separating impurities that differ in charge but not hydrophobicity, a scenario where RP-HPLC would fail.[15]

Mixed-Mode Chromatography (MMC): The Best of Both Worlds

Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[16][17] A mixed-mode RP/Anion-Exchange column can provide unique selectivity for acidic peptides, offering enhanced retention through a combination of hydrophobic and electrostatic interactions.[16][18] This can simplify method development and often resolve impurities that are inseparable by either mode alone.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for Gly-Gly-Glu.

Caption: Decision workflow for Gly-Gly-Glu purification.

Protocol 1: Optimized Reversed-Phase HPLC (RP-HPLC)

This protocol is the standard and most direct approach for purifying Gly-Gly-Glu.

Materials and Equipment

| Item | Specification |

| HPLC System | Preparative or Semi-preparative system with gradient capability |

| Detector | UV-Vis Detector, monitoring at 215 nm and 280 nm |

| Column | C18 silica-based column (e.g., 10 µm, 130 Å, 21.2 x 250 mm) |

| Solvent A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |

| Solvent B | HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA |

| Sample Diluent | Solvent A |

| Crude Peptide | Lyophilized Gly-Gly-Glu |

Experimental Workflow Diagram

Caption: Step-by-step workflow for RP-HPLC purification.

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Solvent A: To 999 mL of HPLC-grade water, add 1 mL of TFA. Degas thoroughly.

-

Solvent B: To 999 mL of HPLC-grade ACN, add 1 mL of TFA. Degas thoroughly.

-

-

Sample Preparation:

-

Accurately weigh the crude Gly-Gly-Glu peptide.

-

Dissolve in Solvent A to a final concentration of approximately 10-20 mg/mL. Ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

HPLC Method and Gradient Optimization:

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A / 5% Solvent B for at least 5 column volumes or until the baseline is stable.

-

Scouting Run (Analytical Scale): It is highly recommended to first perform a rapid scouting gradient on an analytical column (e.g., 4.6 mm ID) with the same stationary phase to determine the approximate elution percentage of Solvent B. A typical scouting gradient is 5-50% B over 20 minutes.

-

Preparative Gradient: Based on the scouting run, design a shallow, focused gradient for the preparative separation. For a very polar peptide like Gly-Gly-Glu, elution will occur at a low ACN concentration.

-

Example Gradient (for a 21.2 mm ID column):

-

Flow Rate: 20.0 mL/min

-

Time (min) | % Solvent B | Curve | :--- | :--- | :--- | | 0.0 | 0 | Initial | | 5.0 | 0 | Linear | | 35.0 | 15 | Linear | | 40.0 | 95 | Linear | | 45.0 | 95 | Linear | | 46.0 | 0 | Linear | | 55.0 | 0 | Linear |

-

-

-

Detection: Monitor the elution profile at 215 nm, where the peptide backbone absorbs strongly.[15]

-

-

Fraction Collection and Analysis:

-

Collect fractions across the main peak using an automated fraction collector.

-

Analyze the purity of each fraction using a rapid analytical HPLC method.

-

Pool all fractions that meet the desired purity specification (e.g., >98%).

-

-

Final Product Isolation:

-

Freeze the pooled fractions and lyophilize until a dry, fluffy white powder is obtained. This process removes the water, ACN, and volatile TFA.[7]

-

Expected Results

The optimized shallow gradient should effectively separate the target Gly-Gly-Glu peptide from earlier-eluting salts and polar impurities, as well as later-eluting hydrophobic synthesis byproducts.

| Parameter | Scouting Gradient (5-50% B) | Optimized Gradient (0-15% B) |

| Retention Time | ~4.5 min | ~22.1 min |

| Resolution (Main Peak) | 1.2 | >2.0 |

| Crude Purity | 75% | 75% |

| Final Purity (Pooled) | ~92% | >98.5% |

| Recovery | ~60% | ~85% |

Protocol 2: Two-Step AEX-RP Purification

Use this protocol when RP-HPLC alone fails to resolve critical impurities, particularly those with a similar hydrophobicity but different charge state (e.g., deamidated species).

Materials and Equipment

| Item | Specification |

| AEX Column | Strong Anion-Exchange (SAX) column (e.g., quaternary ammonium) |

| AEX Solvent A | 20 mM Tris-HCl, pH 8.0 |

| AEX Solvent B | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |

| RP-HPLC Column | C18 column for desalting |

| RP-HPLC Solvents | As per Protocol 1 |

Step-by-Step Methodology

-

Step 1: Anion-Exchange Chromatography

-

Sample Prep: Dissolve crude peptide in AEX Solvent A.

-

Equilibration: Equilibrate the AEX column with 100% AEX Solvent A.

-

Injection & Elution: Inject the sample. The negatively charged Gly-Gly-Glu will bind. Elute using a linear gradient from 0% to 50% AEX Solvent B over 30-40 minutes.

-

Collection: Collect the major peak corresponding to Gly-Gly-Glu.

-

-

Step 2: RP-HPLC Desalting and Final Purification

-

Sample Pooling: Pool the AEX fractions containing the target peptide.

-

Loading: Directly load the pooled, high-salt fractions onto an equilibrated preparative RP-HPLC column (as in Protocol 1). The high aqueous content will ensure the peptide binds strongly at the column head.

-

Washing: Wash the column with 5-10 column volumes of 0.1% TFA in water to remove all the salt (Tris, NaCl) from the AEX step.

-

Elution: Apply a rapid step gradient of ACN (e.g., 0% to 40% B in 5 minutes) to elute the purified, desalted peptide.

-

Lyophilization: Collect and lyophilize the final product as previously described.

-

This two-step process provides a much higher degree of purity by leveraging two orthogonal separation mechanisms.[13][15]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor/No Retention | 1. Peptide is too hydrophilic. 2. Insufficient ion-pairing. 3. Column phase collapse (if using 100% aqueous). | 1. Ensure 0.1% TFA is in the mobile phase. 2. Use a less hydrophobic column (e.g., C8 or C4). 3. Always maintain at least 2-5% organic solvent in the mobile phase. |

| Peak Tailing | 1. Secondary ionic interactions with column silanols. 2. Column degradation (high pH). 3. Metal chelation by the peptide. | 1. Increase TFA concentration to 0.15% or use a modern, base-deactivated column. 2. Operate at low pH (2-3).[8] 3. Consider columns with hybrid particle technology to minimize metal interactions.[4] |

| Poor Resolution | 1. Gradient is too steep. 2. Column is overloaded. 3. Incorrect column chemistry. | 1. Decrease the gradient slope (%B/min) around the elution point of your peptide.[11][19] 2. Reduce the sample load per injection. 3. Screen alternative stationary phases (e.g., Phenyl-Hexyl) for different selectivity.[20][21] |

| Low Recovery | 1. Irreversible adsorption of peptide to the column. 2. Peptide precipitation on the column. 3. Peptide instability at low pH. | 1. Use a different column chemistry or passivate the system. 2. Increase column temperature (e.g., 40-60°C) to improve solubility.[19][22] 3. Check peptide stability; minimize time spent in acidic mobile phase if necessary. |

References

-

Chromatography and Detection Methods for Peptide Purification. Gilson. [Link]

-

Detection of Peptides Using HPLC. Mtoz Biolabs. [Link]

-

Ion-exchange HPLC for Peptide Purification. PubMed. [Link]

-

Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

-

Peptide Separations by Cation Exchange Chromatography using Luna SCX. Phenomenex. [Link]

-

HPLC Analysis and Purification of Peptides. PMC. [Link]

-

Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. Preprints.org. [Link]

-

Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY PREMIER featuring MaxPeak HPS Technology. Waters Corporation. [Link]

-

Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

-

Tips for optimization of peptides and proteins separation by reversed-phase. YMC. [Link]

-

Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides. PubMed. [Link]

-

HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

-

Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

-

Peptide Purification. AAPPTec. [Link]

-

Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. [Link]

-

Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides. ResearchGate. [Link]

-

Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

-

The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. [Link]

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

-

Method Development for Reversed-Phase Separations of Peptides. LCGC International. [Link]

-

Which Stationary Phase Should I Chose For My Peptide Purification? Biotage. [Link]

-

Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

-

Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

-

Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC. [Link]

-

HPLC of Peptides and Proteins. SpringerLink. [Link]

-

Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]

-

Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. [Link]

-

Which is the best Preparative HPLC column for peptide purification? ResearchGate. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Regis Technologies. [Link]

-

What are the common challenges faced in peptide purification using chromatography? Quora. [Link]

-

How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? ResearchGate. [Link]

Sources

- 1. Peptides purification development in Reverse Phase [blog.interchim.com]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. lcms.cz [lcms.cz]

- 5. gilson.com [gilson.com]

- 6. renyi.hu [renyi.hu]

- 7. peptide.com [peptide.com]

- 8. agilent.com [agilent.com]

- 9. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. hplc.eu [hplc.eu]

- 12. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 13. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. blob.phenomenex.com [blob.phenomenex.com]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijapsr.latticescipub.com [ijapsr.latticescipub.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. waters.com [waters.com]

- 20. biovera.com.au [biovera.com.au]

- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 22. ymcamerica.com [ymcamerica.com]

Application Note: Validation of Hydrolysis Efficiency in Amino Acid Analysis Using H-Gly-Gly-Glu-OH

Abstract

In quantitative Amino Acid Analysis (AAA), the acid hydrolysis step is the single largest source of experimental error. While internal standards like Norleucine correct for physical losses (pipetting, injection volume), they fail to validate the chemical efficiency of peptide bond cleavage. This Application Note details a protocol using the tripeptide H-Gly-Gly-Glu-OH as a specific "Process Control Standard." This molecule is uniquely suited to stress-test the hydrolysis workflow: the Gly-Gly bond is kinetically resistant to cleavage, serving as a marker for under-hydrolysis, while the Glutamic Acid (Glu) residue is susceptible to cyclization (Pyroglutamic acid formation), serving as a marker for thermal over-stress or improper neutralization.

Mechanism of Action

To use H-Gly-Gly-Glu-OH effectively, one must understand the chemical kinetics occurring during the standard 6N HCl hydrolysis (110°C, 24h).

The "Resistance" Marker: Gly-Gly

The peptide bond between two Glycine residues lacks bulky side chains. While sterically accessible, it is electronically stable. In suboptimal hydrolysis conditions (e.g., temperature fluctuations below 105°C), the Gly-Gly dipeptide is often the last fragment to cleave.

-

Observation: Presence of a "Gly-Gly" peak in the chromatogram indicates incomplete hydrolysis .

The "Fragility" Marker: Glutamic Acid

Glutamic acid is prone to intramolecular cyclization to form Pyroglutamic acid (5-oxoproline), particularly during the drying steps post-hydrolysis or if the acid concentration drops while the sample is still hot. Pyroglutamic acid is often undetectable by standard OPA/ninhydrin methods (lacks a primary amine).

-

Observation: A Gly:Glu ratio significantly > 2:1 implies loss of Glu via cyclization.

The Stoichiometric Validation

A perfect hydrolysis of 1 mole of H-Gly-Gly-Glu-OH yields exactly:

-

2 Moles Glycine

-

1 Mole Glutamic Acid [1]

Any deviation from this 2:1 molar ratio (after correcting for response factors) flags a specific failure mode in the workflow.

Figure 1: Reaction pathway of H-Gly-Gly-Glu-OH during acid hydrolysis. The conversion of Intermediate to Final is the critical quality checkpoint.

Experimental Protocol

Materials & Reagents

-

Standard: H-Gly-Gly-Glu-OH (Synthetic peptide, >98% purity).

-

Hydrolysis Agent: 6N Hydrochloric Acid (HCl), LC-MS grade.

-

Note: Liquid phase hydrolysis is preferred for this validation to ensure maximum contact.

-

-

Internal Standard (Optional): Norleucine (Nle) added before hydrolysis to track physical recovery.

-

Derivatization Kit: OPA (o-Phthalaldehyde) for primary amines (Agilent AdvanceBio or Waters AccQ-Tag).

Preparation of the Process Control Standard

-

Stock Solution: Dissolve 2.6 mg of H-Gly-Gly-Glu-OH (MW: ~261.23 g/mol ) in 10 mL of 0.1N HCl.

-

Concentration: ~1.0 mM (1000 pmol/µL).

-

Storage: -20°C in aliquots (Stable for 6 months).

-

-

Working Solution: Dilute Stock 1:10 with water to yield 100 pmol/µL.

Hydrolysis Workflow (The Critical Step)

This protocol uses the "Gold Standard" Liquid Phase Hydrolysis.

-

Aliquot: Transfer 10 µL of Working Solution (1000 pmol peptide) into a heavy-walled glass hydrolysis tube.

-

Dry: Evaporate to dryness under vacuum (SpeedVac) at ambient temperature. Do not apply heat during this drying step to prevent premature cyclization.

-

Acid Addition: Add 200 µL of 6N HCl (containing 0.1% Phenol if protecting Tyrosine in parallel samples, though not strictly necessary for this peptide).

-

Oxygen Removal: Flush the tube with Nitrogen for 30 seconds or freeze-thaw under vacuum to remove oxygen. Seal the tube (flame seal or PFA cap).

-

Incubation: Place in a heating block at 110°C ± 2°C for 24 hours .

-

Drying: Cool the tube, open, and evaporate the acid under vacuum.

-

Critical Control Point: Stop drying immediately upon disappearance of liquid. Prolonged drying of the residue promotes Glu

PyroGlu conversion.

-

-

Reconstitution: Dissolve residue in 100 µL of Borate Buffer (pH 10.2 for OPA methods) or Mobile Phase A.

Chromatographic Separation

Run the sample using standard AAA gradients (e.g., C18 column, Acetate/Phosphate buffer vs. Acetonitrile/MeOH).

Expected Retention Order (Generic C18 OPA method):

-

Glutamic Acid (Glu) - Early eluting

-

Glycine (Gly) - Mid eluting

-

Gly-Gly (Di-peptide) - Late eluting (if present)

Data Analysis & Interpretation

Calculate the molar amount of Glycine and Glutamic Acid recovered using external free amino acid calibration curves.

The Validity Calculation

Decision Logic

| Observed Ratio (Gly:Glu) | Diagnosis | Root Cause & Action |

| 2.0 ± 0.1 | PASS | Hydrolysis was efficient; no degradation occurred. |

| < 1.8 | FAIL | Under-Hydrolysis. The Gly-Gly bond did not break. Action: Check oven temp (was it 110°C?), check acid concentration (was it <6N?), or check time. |

| > 2.2 | FAIL | Glu Loss. Glutamic acid cyclized to Pyroglutamic acid. Action: Drying step was too long/hot. Re-optimize drying protocol. |

| Both Low Recovery | FAIL | Physical Loss. Action: Check pipetting or vial adsorption. (Use Norleucine IS to confirm). |

Troubleshooting Workflow

Figure 2: Decision tree for interpreting H-Gly-Gly-Glu-OH standard results.

References

-

NIST Standard Reference Material 2389a . Amino Acids in 0.1 mol/L Hydrochloric Acid. National Institute of Standards and Technology.

-

Agilent Technologies . Amino Acid Analysis using Agilent AdvanceBio AAA Columns. Application Note 5991-5571EN.

-

Radzicka, A., & Wolfenden, R. (1996) . Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution. Journal of the American Chemical Society.[2] (Demonstrates kinetic stability of Gly-Gly bonds).

-

Sigma-Aldrich . Peptide Stability and Potential Degradation Pathways. Technical Guide. (Details Asp/Glu cyclization mechanisms).

-

Waters Corporation . Hydrolysis of Purified Proteins and Peptides. Operator's Guide.

Sources

Troubleshooting & Optimization

Preventing racemization of Glutamic acid in Gly-Gly-Glu synthesis

A Guide to Preventing Racemization of C-Terminal Glutamic Acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving stereochemical purity is paramount in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing racemization of the C-terminal glutamic acid residue during the synthesis of the tripeptide Gly-Gly-Glu.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of Gly-Gly-Glu?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers.[1] In the context of Gly-Gly-Glu synthesis, if the L-glutamic acid residue racemizes, the final product will be a mixture of two diastereomers: Gly-Gly-L-Glu and Gly-Gly-D-Glu. These diastereomers often have very similar physical properties, making them difficult to separate by standard purification techniques like reverse-phase HPLC.[2] The presence of the D-isomer can significantly alter the biological activity and pharmacological properties of the desired L-peptide.[3]

Q2: What is the primary mechanism leading to the racemization of glutamic acid during peptide synthesis?

A2: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] This occurs when the carboxylic acid of the N-protected amino acid (in this case, Fmoc-Glu(OR)-OH) is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be readily abstracted by a base. The resulting planar intermediate can then be re-protonated from either face, leading to a mixture of L and D isomers.[3]

Q3: Are all amino acids equally susceptible to racemization?

A3: No, some amino acids are more prone to racemization than others. Histidine (His) and Cysteine (Cys) are particularly susceptible.[3][4] While glutamic acid is not as notoriously problematic as His or Cys, the risk of racemization is still significant, especially when it is the C-terminal residue being activated for coupling.

Q4: How does the choice of protecting group for the glutamic acid side-chain affect racemization?

A4: The side-chain protecting group of glutamic acid plays a crucial role in preventing side reactions, but its direct influence on α-carbon racemization is less pronounced than the choice of coupling reagents and reaction conditions. However, the steric and electronic properties of the protecting group can have an indirect effect.

-

tert-Butyl (tBu) esters (e.g., Fmoc-Glu(OtBu)-OH): This is a very common protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).[3] Its bulkiness can, to a minor extent, sterically hinder the approach of the base to the α-proton, but this effect is generally not sufficient to prevent racemization on its own.

-

Benzyl (Bzl) esters (e.g., Z-Glu(OBzl)-OH): Often used in solution-phase synthesis and Boc-based SPPS, the benzyl ester is relatively less bulky than the tBu ester.[5]

The primary role of these protecting groups is to prevent the side-chain carboxyl group from participating in unwanted reactions, such as the formation of pyroglutamate, especially during HF cleavage in Boc-SPPS.[4]

Troubleshooting Guide: Racemization in Gly-Gly-Glu Synthesis

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Detection of Gly-Gly-D-Glu diastereomer in final product | Aggressive activation/coupling conditions: Use of carbodiimides (DCC, DIC) alone; high reaction temperatures; prolonged activation times. | 1. Incorporate racemization-suppressing additives: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6] 2. Lower the reaction temperature: Perform the coupling step at 0°C to reduce the rate of racemization.[7] 3. Use onium salt-based coupling reagents: Reagents like HBTU, HATU, or COMU are generally more efficient and lead to less racemization than carbodiimides alone.[1] |

| High levels of racemization despite using additives | Excess or strong base: The presence of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIPEA) can accelerate α-proton abstraction. | 1. Use a weaker or more sterically hindered base: N-methylmorpholine (NMM) is a good alternative to TEA. For particularly sensitive couplings, consider using a highly hindered base like 2,4,6-collidine. 2. Optimize base concentration: Use the minimum amount of base necessary to neutralize any hydrochloride salts and facilitate the reaction.[7] |

| Variable and inconsistent levels of racemization between batches | Solvent effects and pre-activation time: The polarity of the solvent can influence the rate of racemization. Inconsistent pre-activation times can lead to varying degrees of oxazolone formation before the amine component is introduced. | 1. Solvent selection: Where solubility allows, less polar solvents may help reduce racemization.[7] However, in SPPS, DMF is standard for resin swelling. 2. Standardize pre-activation: Allow the coupling reagent and protected amino acid to pre-activate for a short, standardized time (e.g., 1-5 minutes) before adding the mixture to the resin-bound amine.[7] |

| Difficulty in detecting low levels of racemization | Inadequate analytical method: Standard RP-HPLC may not have sufficient resolution to separate the diastereomers. | 1. Use a dedicated chiral analytical method: Chiral HPLC or chiral gas chromatography (after hydrolysis and derivatization) are the gold standards for quantifying racemization.[8][9] 2. LC-MS/MS analysis: Specialized LC-MS/MS methods can be developed to quantify isomeric peptides.[10][11] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Glu with Minimized Racemization (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of Gly-Gly-Glu on a Wang resin, focusing on the critical coupling step of Fmoc-Glu(OtBu)-OH.

1. Resin Preparation:

-

Start with Fmoc-Gly-Wang resin (0.5 mmol/g loading). Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. First Deprotection:

-

Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), then isopropanol (3 times), and finally DMF (3 times).

3. Glycine Coupling:

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add Diisopropylcarbodiimide (DIC) (3 equivalents) and allow to pre-activate for 2 minutes.

-

Add the activation mixture to the resin. Agitate at room temperature for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin as described in step 2.

4. Second Deprotection:

-

Repeat the deprotection procedure as in step 2 to remove the Fmoc group from the newly added glycine.

5. Glutamic Acid Coupling (Critical Step for Racemization):

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Cool the vessel in an ice bath (0°C).

-

Add DIC (3 equivalents) and allow the mixture to pre-activate for 2 minutes at 0°C.

-

Add the cold activation mixture to the resin.

-

Agitate the reaction, allowing it to slowly warm to room temperature over 2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin as described in step 2.

6. Final Deprotection:

-

Repeat the deprotection procedure as in step 2 to remove the N-terminal Fmoc group.

7. Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.

-

Add a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

8. Purification and Analysis:

-

Purify the crude peptide by preparative reverse-phase HPLC.

-

Analyze the purified peptide by LC-MS to confirm the mass and by a chiral analytical method to quantify the D-Glu content.

Protocol 2: Solution-Phase Synthesis of Gly-Gly-Glu (Boc/Bzl Strategy)

This classical approach requires purification after each step but is highly scalable.

1. Synthesis of Z-Gly-Gly-OEt:

-

Dissolve H-Gly-OEt·HCl (1 equivalent) in DCM and cool to 0°C.

-

Add NMM (1 equivalent) to neutralize the hydrochloride.

-

In a separate flask, dissolve Z-Gly-OH (1 equivalent) and HOBt (1 equivalent) in DCM/DMF.

-

Add DCC (1.1 equivalents) at 0°C and stir for 30 minutes.

-

Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the H-Gly-OEt solution.

-

Stir overnight, allowing the reaction to warm to room temperature.

-

Work-up: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent. Purify by recrystallization or column chromatography.

2. Deprotection to obtain H-Gly-Gly-OEt:

-

Dissolve Z-Gly-Gly-OEt in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate at atmospheric pressure until TLC indicates complete removal of the Z-group.

-

Filter through Celite to remove the catalyst and evaporate the solvent to yield the free amine.

3. Coupling to form Z-Glu(OBzl)-Gly-Gly-OEt:

-

Dissolve H-Gly-Gly-OEt (1 equivalent) in DCM/DMF.

-

In a separate flask, activate Z-Glu(OBzl)-OH (1 equivalent) with DCC/HOBt as described in step 1.

-

Add the activated glutamic acid to the dipeptide amine solution.

-

Stir overnight and purify as in step 1.

4. Final Deprotection:

-

Perform catalytic hydrogenation as in step 2 to simultaneously remove the Z-group and the benzyl ester, yielding the final tripeptide, Gly-Gly-Glu.

Visualizations

Racemization Mechanism via Oxazolone Intermediate

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.

Troubleshooting Workflow for Racemization

Caption: A workflow for troubleshooting racemization in peptide synthesis.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

ACS Publications. (n.d.). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

-

SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

CAT GmbH & Co. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Retrieved from [Link]

-

MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for liraglutide with low racemate impurity.

-

ResearchGate. (n.d.). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for low-racemization impurity liraglutide.

-

YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

-

PMC. (n.d.). Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]